8-Bromoquinoxaline-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

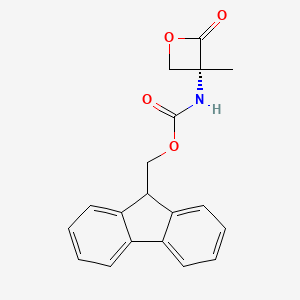

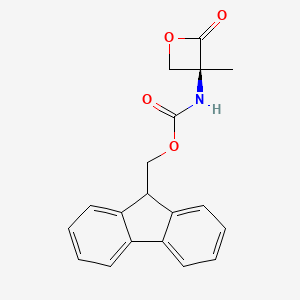

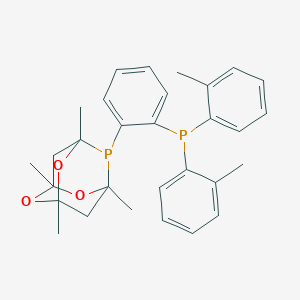

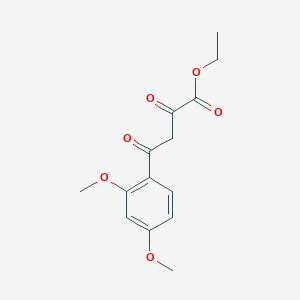

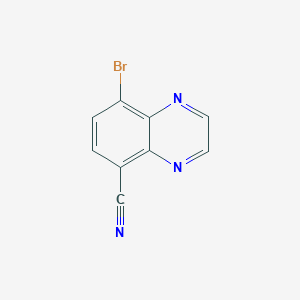

8-Bromoquinoxaline-5-carbonitrile is a chemical compound with the CAS Number: 2101944-52-7 . It has a molecular weight of 234.05 . It is a solid substance and is typically stored in a refrigerator .

Synthesis Analysis

The synthesis of quinoxalines, which includes this compound, can be achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .Molecular Structure Analysis

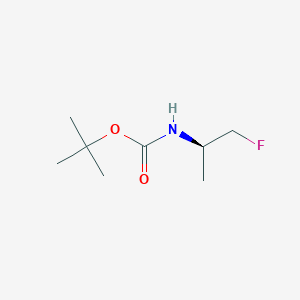

The molecular formula of this compound is C9H4BrN3 . Unfortunately, the specific molecular structure analysis of this compound is not available in the search results.Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 234.05 . The compound is typically stored in a refrigerator .Scientific Research Applications

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline derivatives are important heterocyclic compounds with a broad spectrum of biological activities. These compounds have drawn attention in medicinal chemistry due to their potential in developing new therapeutic agents. For instance, 8-Hydroxyquinoline, a related quinoxaline derivative, has been recognized for its significant biological activities, including antimicrobial, antifungal, antiviral, and anti-proliferative effects. Researchers have explored synthetic modifications of 8-hydroxyquinoline to enhance its pharmacological potency against several life-threatening diseases such as cancer, HIV, and neurodegenerative disorders (Gupta, Luxami, & Paul, 2021).

Quinoxalines in Drug Discovery

The exploration of quinoxaline derivatives in drug discovery has yielded promising drug candidates with selective toxicity towards tumor cells and the ability to modulate multi-drug resistance. This research direction emphasizes the synthesis and pharmacokinetic studies of quinoxaline derivatives to identify compounds with desirable therapeutic profiles. Such studies underscore the potential of quinoxalines in addressing critical gaps in current treatment options for various diseases, including their use in antimalarial and antimycobacterial therapies (Hossain, Enci, Dimmock, & Das, 2020).

Environmental and Analytical Applications

Beyond medicinal chemistry, quinoxaline derivatives find applications in environmental and analytical sciences. For example, their metal chelation properties are utilized in detecting and quantifying metal ions in various matrices. This capability is essential for environmental monitoring and ensuring compliance with safety standards. The specificity and sensitivity of quinoxaline-based sensors contribute to their relevance in analytical chemistry (Belcher, 1949).

Safety and Hazards

The safety information for 8-Bromoquinoxaline-5-carbonitrile includes several hazard statements: H302, H315, H319, H335 . The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 .

properties

IUPAC Name |

8-bromoquinoxaline-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrN3/c10-7-2-1-6(5-11)8-9(7)13-4-3-12-8/h1-4H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHARUSVUHYFDBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1C#N)N=CC=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate hydrochloride](/img/structure/B6306777.png)

![9-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-9H-carbazole](/img/structure/B6306784.png)